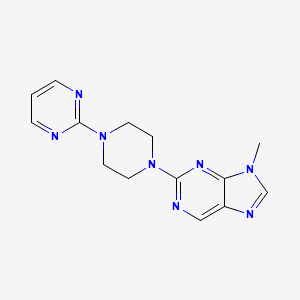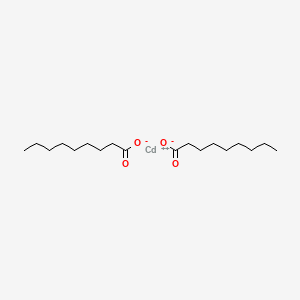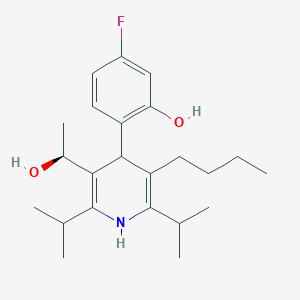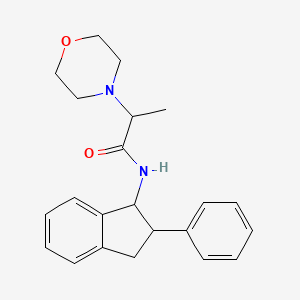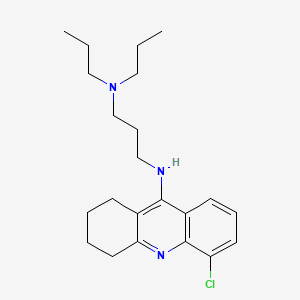![molecular formula C10H18N2O2 B13797074 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) is a complex organic compound with a unique bicyclic structure. This compound is known for its significant role in various chemical and biological applications due to its structural properties and reactivity.
Preparation Methods
The synthesis of 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) involves several steps. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents under controlled conditions.
Substitution: It can undergo substitution reactions, particularly at the amino group, using various reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as an impurity in Granisetron HCl synthesis, it interacts with serotonin receptors to exert its antiemetic effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar compounds to 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) include:
9-Azabicyclo[3.3.1]nonane,9-methyl-: This compound shares a similar bicyclic structure but differs in functional groups.
endo-3-Amine-9-methyl-9-azabicyclo[3,3,1]nonane: Another similar compound with slight variations in its chemical structure and properties.
9-Azabicyclo[3.3.1]nonane N-oxyl: Known for its role as a nitroxyl radical used in oxidation reactions.
The uniqueness of 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) lies in its specific functional groups and their reactivity, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-amino-9-methyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O2/c1-12-7-3-2-4-8(12)6-10(11,5-7)9(13)14/h7-8H,2-6,11H2,1H3,(H,13,14) |
InChI Key |
OTPIIORIDRDEHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



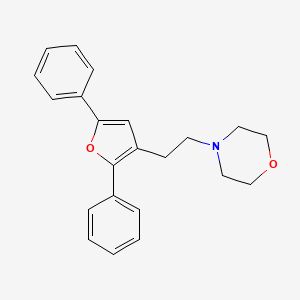
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
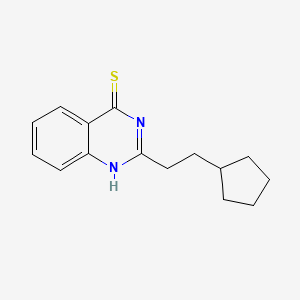
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
